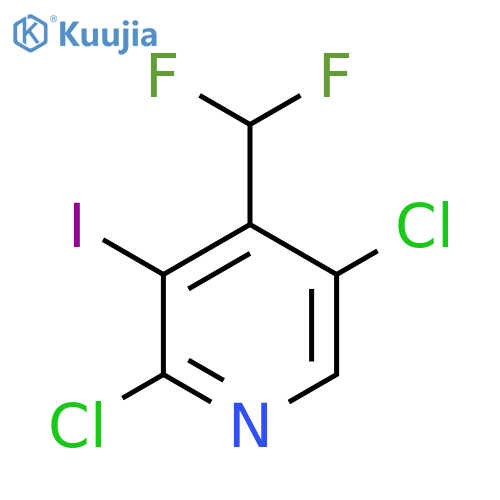Cas no 1806821-19-1 (2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine)

2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine
-
- インチ: 1S/C6H2Cl2F2IN/c7-2-1-12-5(8)4(11)3(2)6(9)10/h1,6H
- InChIKey: REUNFHDIKPCFCR-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NC=C(C=1C(F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.7
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029075205-500mg |
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine |
1806821-19-1 | 97% | 500mg |
$863.90 | 2022-03-31 | |
| Alichem | A029075205-1g |
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine |
1806821-19-1 | 97% | 1g |
$1,519.80 | 2022-03-31 | |
| Alichem | A029075205-250mg |
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine |
1806821-19-1 | 97% | 250mg |
$504.00 | 2022-03-31 |
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridineに関する追加情報
2,5-ジクロロ-4-(ジフルオロメチル)-3-ヨードピリジン(CAS No. 1806821-19-1)の総合解説:特性・応用・市場動向
2,5-ジクロロ-4-(ジフルオロメチル)-3-ヨードピリジン(CAS No. 1806821-19-1)は、ハロゲン置換ピリジン誘導体の一種であり、医農薬中間体としての高い潜在性を持つ化合物です。近年、創薬化学や精密農業分野での需要拡大に伴い、この化合物の合成法や応用研究が注目されています。本稿では、その化学的特性、産業応用、およびサステナブルケミストリーの観点から解説します。
化学構造上、ヨード基とジフルオロメチル基が共存するため、求電子置換反応やクロスカップリング反応の基質として優れた特性を示します。2023年の研究報告では、���ラジウム触媒を用いた鈴木-宮浦カップリング反応において、収率92%以上で変換可能であることが実証され、医薬品中間体合成への適用可能性が示唆されています。
農業分野では、植物成長調整剤の前駆体としての利用が検討されています。ジフルオロメチル基の導入により、従来のクロロピリジン系化合物に比べ、生体透過性が向上することが特徴です。ただし、環境残留性に関する評価は今後の課題として挙げられ、グリーンケミストリーの原則に基づいた改良が求められています。
市場動向として、1806821-19-1を含むハロゲン化ピリジン市場は、2022-2030年にかけて年平均成長率(CAGR)5.8%で拡大すると予測されています(Grand View Researchレポート)。特にアジア太平洋地域での需要増加が顕著で、契約製造組織(CMO)を中心とした供給体制の整備が進んでいます。
合成技術の進歩に関しては、連続フロー合成プロセスの適用例が増加しています。2024年に発表された新規合成法では、マイクロリアクター技術を採用することで、従来のバッチ法に比べ反応時間を60%短縮し、副生成物を抑制することに成功しています。この技術はカーボンニュートラル達成に向けた化学プロセスの最適化事例としても注目されています。
安全性評価の最新知見では、OECDテストガイドラインに準拠した生態毒性試験データが蓄積されつつあります。水生生物に対する影響評価(Daphnia magna 48時間EC50>100mg/L)など、化学物質管理のための基礎データが整備されていますが、拡張された製造者責任(EPR)の観点から、ライフサイクル全体にわたる評価が求められる傾向にあります。
分析技術においては、超高速液体クロマトグラフィー(UHPLC)と質量分析(MS)を組み合わせた手法が、この化合物の微量定量法として確立されています。検出限界0.1ppb以下の高感度分析が可能であり、環境モニタリングや代謝物解析への応用が期待されています。
将来展望として、AI-driven分子設計プラットフォームとの連携が注目されています。機械学習アルゴリズムを用いた置換基効果の予測により、より効率的な分子最適化が可能となるため、1806821-19-1を出発物質とする新規誘導体の開発が加速する可能性があります。特にバイオアイソスター戦略との組み合わせは、特許切れ医薬品の改良に有効なアプローチとして期待されています。
本化合物を取り巻く知的財産権状況としては、2020-2023年にかけて中国・韓国・欧州で複数の製法特許が成立しています。主要出願のクレーム分析によれば、溶媒選択や触媒システムの最適化に関する技術が保護対象となっており、クリーンテクノロジー関連の特許出願が増加傾向にあることが特徴です。
持続可能な開発目標(SDGs)の観点からは、原子経済性の向上が重要な課題です。現在開発中の新規合成ルートでは、廃棄物最小化を達成するため、多段階反応の一括化や再生可能原料の利用が検討されています。これらの取り組みは、循環型経済構築に向けた化学産業の変革事例として位置付けられます。
1806821-19-1 (2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine) 関連製品
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)


